REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[O:10][CH3:11].[C:12]([O-])(=[O:14])[CH3:13].[Na+].[C:17]([NH:20][CH2:21][C:22]([OH:24])=[O:23])(=O)[CH3:18].C(OC(=O)C)(=O)C>>[CH3:18][C:17]1[O:24][C:22](=[O:23])[C:21](=[CH:6][C:5]2[CH:8]=[CH:9][C:2]([O:1][C:12](=[O:14])[CH3:13])=[C:3]([O:10][CH3:11])[CH:4]=2)[N:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(=O)O
|
Name
|
|
Quantity
|
242 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the crystals which have separated out
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(C(N1)=CC1=CC(=C(C=C1)OC(C)=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |